molecular formula C6H3BrN2S B13682227 3-Bromopyridin-2-isothiocyanate

3-Bromopyridin-2-isothiocyanate

Cat. No.: B13682227
M. Wt: 215.07 g/mol
InChI Key: YHDCGHCRRTXBLS-UHFFFAOYSA-N
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Description

3-Bromopyridin-2-isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. It is derived from 3-bromopyridine, which is an aryl bromide and isomer of bromopyridine. This compound is primarily used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyridin-2-isothiocyanate typically involves the reaction of 3-bromopyridine with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of 3-bromopyridine with carbon disulfide and a base, followed by treatment with an oxidizing agent to form the isothiocyanate group .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridin-2-isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

    Thiourea Derivatives: Formed by the reaction with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Chemistry: 3-Bromopyridin-2-isothiocyanate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable for creating complex molecular structures .

Biology: In biological research, isothiocyanates are studied for their antimicrobial and anticancer properties. This compound, in particular, has shown potential in inhibiting the growth of certain cancer cells and bacteria .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anticancer and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable compounds makes it useful in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-bromopyridin-2-isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives and other products. The compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3-Bromopyridin-2-isothiocyanate is unique due to the presence of both the bromine and isothiocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable thiourea derivatives and heterocyclic compounds makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromo-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H

InChI Key

YHDCGHCRRTXBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=S)Br

Origin of Product

United States

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